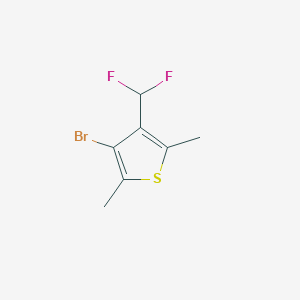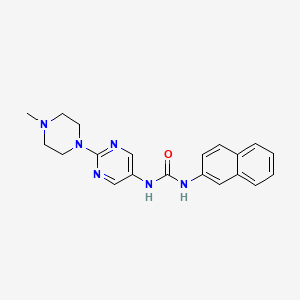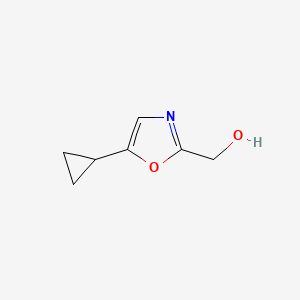
3-Bromo-4-(difluoromethyl)-2,5-dimethylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(difluoromethyl)-2,5-dimethylthiophene is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a heterocyclic aromatic organic compound that contains a thiophene ring. It has a molecular formula of C8H7BrF2S and a molecular weight of 263.1 g/mol.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(difluoromethyl)-2,5-dimethylthiophene is not well understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-Bromo-4-(difluoromethyl)-2,5-dimethylthiophene has various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. It has also been found to have antioxidant properties, which could be useful in the prevention of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Bromo-4-(difluoromethyl)-2,5-dimethylthiophene in lab experiments is its unique properties, which make it useful in various applications. However, there are also some limitations to its use. For example, it is a relatively expensive compound, which could limit its use in some research studies.
Zukünftige Richtungen
There are many future directions for the use of 3-Bromo-4-(difluoromethyl)-2,5-dimethylthiophene in scientific research. One potential direction is the development of new drugs and therapies for various diseases. Another potential direction is the development of new organic semiconductors for use in electronic devices. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, 3-Bromo-4-(difluoromethyl)-2,5-dimethylthiophene is a unique compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of this compound has been optimized to improve the yield and purity of the final product. Studies have shown that it has various biochemical and physiological effects, making it useful in various applications. However, there are also some limitations to its use, such as its relatively high cost. There are many future directions for the use of this compound in scientific research, including the development of new drugs and therapies, the development of new organic semiconductors, and further studies to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 3-Bromo-4-(difluoromethyl)-2,5-dimethylthiophene involves a multi-step process that includes the reaction of 2,5-dimethylthiophene with bromine and difluoromethyl lithium. This reaction results in the formation of 3-Bromo-4-(difluoromethyl)-2,5-dimethylthiophene. The synthesis method of this compound has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(difluoromethyl)-2,5-dimethylthiophene has been used in various scientific research studies due to its unique properties. This compound has been found to have potential applications in the field of organic electronics, specifically in the development of organic semiconductors. It has also been studied for its potential use in the development of new drugs and therapies for various diseases.
Eigenschaften
IUPAC Name |
3-bromo-4-(difluoromethyl)-2,5-dimethylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2S/c1-3-5(7(9)10)6(8)4(2)11-3/h7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKGVKMOBDBLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(tert-butyl)-N-(2,6-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2663028.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2663030.png)



![N-phenethyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2663037.png)

![N-(3,4-dimethoxyphenethyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2663041.png)


![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2663046.png)


![2-fluoro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2663050.png)